![molecular formula C14H16O3 B14359662 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one CAS No. 92567-75-4](/img/structure/B14359662.png)
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one is an organic compound that features a pyran ring fused to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a phenylpropanone derivative under acidic conditions. One common method is to use a Lewis acid catalyst to facilitate the formation of the pyran ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyran ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one.
Phenylpropanone: Another precursor that forms the backbone of the compound.
Tetrahydropyran derivatives: Compounds with similar pyran ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyran ring and a phenylpropanone structure
Properties
CAS No. |
92567-75-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyran-2-yloxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H16O3/c15-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-16-14/h1-3,5-7,10,14H,4,8-9,11H2 |
InChI Key |
QMPOVDWWQSPYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)OCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
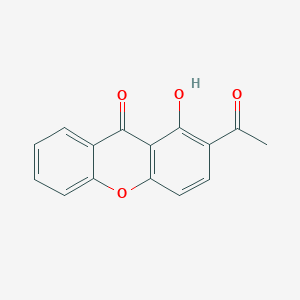
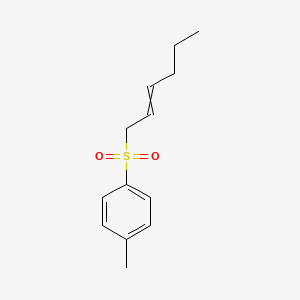
amino}ethyl acetate](/img/structure/B14359618.png)

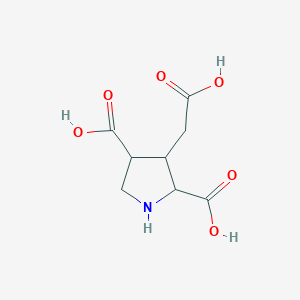
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

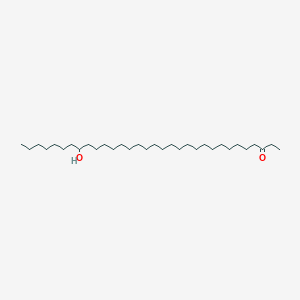

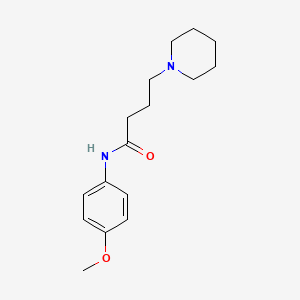
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
